N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
Description
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted at the 1-position with a 1,1-dioxidotetrahydrothiophen-3-yl group and at the 3-position with a phenyl group. The 4-methylbenzenesulfonamide moiety at the 5-position introduces a sulfonamide functional group, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-15-7-9-18(10-8-15)29(26,27)22-20-13-19(16-5-3-2-4-6-16)21-23(20)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCQLJCDFGRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator for the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell excitability due to the activation of GIRK channels. This can have various effects depending on the specific physiological context.
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is , and it has garnered interest due to its diverse biological activities.
Pharmacological Properties
The compound exhibits several pharmacological properties, primarily attributed to the pyrazole nucleus, which is known for its wide range of biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated potent anti-inflammatory effects, with some derivatives showing up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
- Antimicrobial Activity : Research indicates that pyrazole derivatives can act against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups significantly enhances their antimicrobial efficacy .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
- Antibacterial Mechanisms : The antibacterial activity is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O4S2 |
| Molecular Weight | 355.43 g/mol |
| CAS Number | 942676-67-7 |
Table 2: Biological Activities of Related Pyrazole Compounds
| Compound Name | Activity Type | Inhibition (%) at 10 µM |
|---|---|---|
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | Anti-inflammatory | TNF-α: 85%, IL-6: 93% |
| 1-Thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl) | MAO-B Inhibitor | High activity against MAO-A/B |
| 1-Acetyl-3,5-diphenyl-pyrazole derivatives | Antimicrobial | Effective against multiple strains |
Case Study 1: Anti-inflammatory Effects
In a study evaluating various pyrazole derivatives, one compound exhibited significant anti-inflammatory properties comparable to standard drugs like dexamethasone. The study highlighted that structural modifications in the pyrazole ring could enhance its efficacy against inflammatory markers in vitro .
Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were tested against common bacterial pathogens. One derivative showed promising results against Klebsiella pneumonia and Pseudomonas aeruginosa, suggesting that the sulfonamide group plays a crucial role in enhancing antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares a pyrazole scaffold with several analogues, but key substituent differences dictate distinct physicochemical and pharmacological profiles:
Key Observations :
- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound may enhance acidity (pKa ~10–11) compared to benzamides (pKa ~13–14), improving hydrogen-bonding interactions with target proteins.
- Tetrahydrothiophene Dioxide vs. Halogenated Aryl Groups : The sulfone moiety increases polarity and solubility (clogP ~2.5 estimated) relative to lipophilic halogenated aryl substituents (e.g., 2-chlorophenyl, clogP ~3.8).
- Synthetic Accessibility : Benzamide derivatives are synthesized via acid chloride intermediates (yields >70%), while sulfonamide analogues may require sulfonyl chloride coupling, which can be less efficient due to steric hindrance.
Q & A
Q. What synthetic routes are recommended for preparing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving heterocyclic condensation. A typical approach involves:
- Step 1 : Formation of the pyrazole core using 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl derivatives.
- Step 2 : Sulfonamide coupling using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to introduce the sulfonamide group .
- Optimization : Reaction yield can be improved by controlling solvent polarity (e.g., DMF vs. THF), temperature (20–60°C), and stoichiometry of reagents (1:1.2 molar ratio of nucleophile to electrophile). Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve proton environments and confirm substituent positions, particularly distinguishing phenyl and tetrahydrothiophene-dioxide moieties .
- X-ray Crystallography : Single-crystal diffraction (e.g., using APEX2 software) provides absolute configuration verification and bond-length/angle analysis. For example, dihedral angles between the pyrazole and sulfonamide groups can be quantified to assess planarity .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., observed vs. calculated m/z within ±2 ppm) .
Q. How can solubility and stability be assessed for this compound under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy to determine λmax and molar extinction coefficients.
- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC with a C18 column (acetonitrile/water mobile phase) to track decomposition products .
Advanced Research Questions
Q. How can discrepancies between experimental spectroscopic data (e.g., NMR) and computational predictions (DFT) be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare theoretical NMR chemical shifts (via GIAO method) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects.
- Conformational Analysis : Perform molecular dynamics simulations (e.g., in explicit DMSO) to identify dominant conformers contributing to observed splitting patterns in ¹H NMR .
Q. What strategies are effective for identifying and characterizing synthetic byproducts or impurities?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase columns (C18) with gradient elution to separate byproducts. High-resolution tandem MS (HRMS/MS) fragments ions to propose structures (e.g., demethylation or oxidation products).
- Isolation via Preparative HPLC : Collect fractions of impurities for standalone NMR analysis. For example, residual hydrazine intermediates may appear as doublets in aromatic regions .
Q. How can regioselectivity in pyrazole ring substitution be controlled during synthesis?
- Methodological Answer :
- Steric and Electronic Modulation : Introduce electron-withdrawing groups (e.g., sulfone) on the tetrahydrothiophene ring to direct electrophilic substitution to the less hindered pyrazole position.
- Catalytic Optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring ligand selection (e.g., SPhos) enhances regioselectivity .
Q. What computational tools can predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize force fields (e.g., OPLS3e) for sulfonamide and dioxidotetrahydrothiophene groups.
- Binding Free Energy Calculations : Perform MM-GBSA analysis on docked poses to rank binding affinities. Validate with in vitro assays (e.g., fluorescence polarization) .
Data Contradiction and Validation
Q. How should researchers address conflicting crystallographic data regarding bond angles in the sulfonamide moiety?
- Methodological Answer :
- Multi-Crystal Analysis : Compare datasets from multiple crystal forms (e.g., polymorphs) to identify systematic errors.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing bond distortions. Software like CrystalExplorer visualizes close contacts .
Q. What analytical methods validate purity when trace impurities are below detection limits of conventional techniques?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
